molecular formula C18H20N2O3 B1652126 Nboh-2C-CN CAS No. 1391489-32-9

Nboh-2C-CN

Cat. No.: B1652126
CAS No.: 1391489-32-9
M. Wt: 312.4 g/mol
InChI Key: VWEDZTZAXHMZIL-UHFFFAOYSA-N
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Description

NBOH-2C-CN, also known as 4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile, is a compound indirectly derived from the phenethylamine series of hallucinogens. It was discovered in 2014 at the University of Copenhagen. This compound is notable for being one of the most selective agonist ligands for the serotonin 2A receptor, with a high selectivity over serotonin 2C and serotonin 2B receptors .

Scientific Research Applications

NBOH-2C-CN has several scientific research applications, including:

    Chemistry: It is used as a selective agonist for the serotonin 2A receptor in various chemical studies.

    Biology: The compound is used to study the effects of serotonin receptor activation in biological systems.

    Medicine: this compound is used in pharmacological research to understand the role of serotonin receptors in various physiological and pathological conditions.

    Industry: It is used in the development of new drugs targeting serotonin receptors.

Preparation Methods

NBOH-2C-CN can be synthesized from 2C-H in a series of steps. The synthetic route involves the following steps:

Chemical Reactions Analysis

NBOH-2C-CN undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

NBOH-2C-CN exerts its effects by selectively binding to the serotonin 2A receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The compound has a high affinity for the serotonin 2A receptor, with a dissociation constant (K_i) of 1.3 nM. It exhibits 100-fold selectivity for the serotonin 2A receptor over the serotonin 2C receptor .

Properties

1391489-32-9

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile

InChI

InChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3

InChI Key

VWEDZTZAXHMZIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N

1391489-32-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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